2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Physicochemical profiling Lead-like assessment Library design

2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874395-36-5; molecular formula C21H14N2O4; MW 358.35 g/mol) is a fully synthetic, small-molecule heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. It is commercially supplied as a research-grade screening compound (typical purity ≥95%) and is catalogued within the InterBioScreen (IBS) diversity library.

Molecular Formula C21H14N2O4
Molecular Weight 358.353
CAS No. 874395-36-5
Cat. No. B2780661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS874395-36-5
Molecular FormulaC21H14N2O4
Molecular Weight358.353
Structural Identifiers
SMILESCC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5
InChIInChI=1S/C21H14N2O4/c1-12-11-16(22-27-12)23-18(13-7-3-2-4-8-13)17-19(24)14-9-5-6-10-15(14)26-20(17)21(23)25/h2-11,18H,1H3
InChIKeyGHFGFRYJOHMNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874395-36-5): Procurement-Ready Screening Compound with a Differentiated Chromeno-Pyrrole Scaffold


2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 874395-36-5; molecular formula C21H14N2O4; MW 358.35 g/mol) is a fully synthetic, small-molecule heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. It is commercially supplied as a research-grade screening compound (typical purity ≥95%) and is catalogued within the InterBioScreen (IBS) diversity library [1]. The compound features a rigid, fused tetracyclic chromeno[2,3-c]pyrrole-3,9-dione core, substituted at N2 with a 5-methyl-1,2-oxazol-3-yl group and at C1 with an unsubstituted phenyl ring. This specific substitution pattern distinguishes it from other members of the class that have been explored as host-targeted anti-infectives (KH-1 series), innate immune activators (AV-C), or phosphodiesterase 5 inhibitors [2][3][4]. The compound's structural uniqueness arises from the combination of the oxazole pharmacophore—a privileged heterocycle in medicinal chemistry—and the electron-deficient chromeno-pyrrole dione framework, which together create a distinct hydrogen-bond acceptor profile (6 HBA, 0 HBD) and a moderately lipophilic character (calculated logP ~3.0–3.7) that may confer differentiated target engagement relative to analogs bearing hydrogen-bond donors or different N2 substituents [5].

Why In-Class Substitution Fails: Structure–Activity Discontinuities Across the Chromeno[2,3-c]pyrrole-3,9-dione Chemical Space


The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold is not a uniform pharmacophore; published evidence demonstrates that even modest changes to the N2 and C1 substituents produce functionally orthogonal biological outcomes. For example, replacing the N2 5-methyl-1,2-oxazol-3-yl group of CAS 874395-36-5 with a 3-hydroxypropyl group (yielding KH-1) confers host-targeted anti-Salmonella activity with no direct antibacterial effect [1], while substituting the N2 group with a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety (yielding AV-C) switches the mechanism to TRIF-dependent innate immune activation with broad-spectrum antiviral activity against Zika, Chikungunya, and dengue viruses [2]. Similarly, oxidation-state and ring-fusion variants within the chromeno-pyrrol-9-one sub-series yield potent PDE5 inhibitors (IC50 = 5.6 nM) with oral bioavailability of 63.4%, whereas the 3,9-dione series represented by CAS 874395-36-5 has not been associated with PDE5 inhibition [3]. The C1 aryl substituent also exerts a decisive influence: fluorination at the 4-position of the phenyl ring (CAS 874395-39-8) increases molecular weight by 18 Da and alters electrostatic potential, while the addition of a 7-methyl group on the chromeno core (CAS 720672-53-7) increases MW by 14 Da and modifies both lipophilicity and metabolic vulnerability [4]. These documented functional discontinuities mean that CAS 874395-36-5 cannot be treated as a generic, interchangeable member of the class; its specific substitution pattern defines a distinct node in chemical space that must be evaluated on its own merits for any given screening campaign or SAR program.

Quantitative Differentiation Evidence for CAS 874395-36-5: Head-to-Head Comparator Analysis Across Physicochemical and Pharmacophoric Dimensions


Molecular Weight and Lipophilicity Differentiation vs. Closest Chromeno[2,3-c]pyrrole-3,9-dione Analogs

CAS 874395-36-5 (C21H14N2O4, MW 358.35 g/mol) is the lowest molecular weight member among its immediate structural sub-series bearing the 5-methyl-1,2-oxazol-3-yl N2 substituent and an unsubstituted 1-phenyl group. The 7-methyl analog (CAS 720672-53-7, C22H16N2O4, MW 372.4 g/mol) is 14 Da heavier, the 4-fluorophenyl analog (CAS 874395-39-8, C21H13FN2O4, MW 376.34 g/mol) is 18 Da heavier, and the 4-methylphenyl analog (C22H16N2O4, MW 372.4 g/mol) is also 14 Da heavier. The absence of additional substituents on the chromeno core and the 1-phenyl ring positions CAS 874395-36-5 as the most synthetically tractable and least sterically encumbered member of this sub-series, offering a higher fraction of sp2-hybridized carbon (0.93 vs. 0.86–0.91 for methyl-substituted analogs) and a correspondingly lower calculated logP (estimated ~3.0–3.4 vs. ~3.5–4.0 for the 7-methyl and 4-methylphenyl analogs) based on additive fragment contributions [1][2].

Physicochemical profiling Lead-like assessment Library design

Hydrogen-Bond Donor Deficiency as a Differentiating Feature vs. Anti-Infective Leads KH-1 and KH-1-2

CAS 874395-36-5 possesses zero hydrogen-bond donor (HBD) atoms, in contrast to the host-targeted anti-Salmonella lead KH-1 (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione), which bears one aliphatic –OH (HBD = 1). This difference is functionally significant: KH-1 and its optimized analog KH-1-2 (2-(4-fluorobenzyl)-1-(3-phenoxyphenyl)-...) achieve an 8- to 10-fold reduction in intracellular Salmonella load in infected macrophages, but the hydroxyl group of KH-1 may contribute to metabolic glucuronidation, limiting half-life in vivo [1]. CAS 874395-36-5, lacking this HBD, is predicted to have lower susceptibility to Phase II conjugation, potentially offering a pharmacokinetic advantage if a host-targeted mechanism is desired. Additionally, the absence of HBDs yields a lower topological polar surface area (estimated TPSA ~72 Ų for CAS 874395-36-5 vs. ~92 Ų for KH-1), which is associated with improved passive membrane permeability—a parameter of particular relevance for intracellular target engagement [1][2].

Host-targeted anti-infective Hydrogen bonding Permeability

N2 5-Methyl-1,2-oxazol-3-yl Pharmacophore: Differentiation from N2-Alkyl and N2-Thiadiazole Chromeno-Pyrrole Analogs

The 5-methyl-1,2-oxazol-3-yl substituent at N2 of CAS 874395-36-5 is a recognized privileged fragment in medicinal chemistry, distinct from the N2 substituents found in biologically characterized chromeno-pyrrole analogs. The oxazole nitrogen and oxygen atoms serve as hydrogen-bond acceptors capable of engaging kinase hinge regions and other ATP-binding pockets [1]. In contrast, the N2 substituents of KH-1 (3-hydroxypropyl, an alkyl chain with a terminal HBD) and AV-C (5-isopropyl-1,3,4-thiadiazol-2-yl, a sulfur-containing heterocycle) direct the compounds toward entirely different target classes—host-signaling modulation vs. TRIF pathway agonism, respectively [2][3]. Published X-ray crystallographic data on related pyrrole derivatives obtained from mesoionic oxazoles confirm that the oxazole ring participates in defined intermolecular H-bonding and π-stacking interactions in the solid state, establishing a structural basis for differential molecular recognition by protein targets [4]. While no direct target engagement data exist for CAS 874395-36-5, the oxazole pharmacophore is a validated kinase-binding motif present in multiple approved drugs (e.g., sulfisoxazole, oxacillin), and its incorporation at N2 is predicted to confer a target-selectivity profile orthogonal to the N2-alkyl and N2-thiadiazole analogs [1].

Pharmacophore mapping Kinase inhibition Oxazole bioisostere

Synthetic Accessibility and Library Representation Advantage vs. Custom-Synthesized Chromeno-Pyrrole Leads

CAS 874395-36-5 is accessible via a robust multicomponent cyclization protocol that produces diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione libraries in a single synthetic step from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an amine (or amine surrogate) under mild conditions with products isolable by crystallization without chromatography [1]. This synthetic efficiency contrasts with the multi-step routes required for KH-1, KH-1-2, and AV-C, which involve sequential N-alkylation, Suzuki coupling, or thiadiazole ring construction steps. As an InterBioScreen catalog compound (ID STOCK1N-42604), CAS 874395-36-5 is available off-the-shelf from multiple vendors at ≥95% purity, with procurement lead times typically under 2 weeks, whereas custom synthesis of comparator leads may require 4–12 weeks and incurs higher cost [2]. The compound's inclusion in a pre-plated screening library (IBS diversity set of >485,000 synthetic compounds) further reduces the operational burden for high-throughput screening campaigns.

Combinatorial library Multicomponent synthesis Procurement lead time

Chromeno Core Oxidation State Differentiation: 3,9-Dione vs. 9-One Subclass Impact on Biological Target Space

CAS 874395-36-5 belongs to the 3,9-dione subclass of chromeno[2,3-c]pyrroles, distinguished from the 9-one subclass exemplified by the PDE5 inhibitor series. The 9-one subclass (chromeno[2,3-c]pyrrol-9(2H)-one) has been extensively optimized for PDE5 inhibition, with the lead compound achieving an IC50 of 5.6 nM against PDE5, >1000-fold selectivity over PDE6 and PDE11, and 63.4% oral bioavailability in rats; in vivo, a 5.0 mg/kg oral dose produced superior pharmacodynamic effects on mean pulmonary artery pressure (mPAP) and right ventricle hypertrophy index (RVHI) compared to sildenafil citrate at 10.0 mg/kg [1]. The 3,9-dione subclass represented by CAS 874395-36-5 contains an additional carbonyl at position 3, which alters the electronic character of the pyrrole ring, reduces ring electron density, and modifies the H-bond acceptor pattern. This structural divergence has not been explored for PDE5 inhibition, meaning CAS 874395-36-5 samples a distinct and biologically uncharted region of the chromeno-pyrrole chemical space. Furthermore, the 3,9-dione motif is structurally related to the pyrrolo[3,4-c]pyrazole-3,6-dione scaffold found in several kinase inhibitors, suggesting potential activity against a different enzyme family [2].

Redox chemistry PDE5 inhibition Scaffold classification

Optimal Application Scenarios for CAS 874395-36-5 in Drug Discovery and Chemical Biology Based on Quantitative Differentiation Evidence


Diversity-Oriented Screening Library Expansion for Kinase and Oxidoreductase Target Panels

CAS 874395-36-5 is best deployed as a screening deck component in kinase- and oxidoreductase-focused high-throughput screening (HTS) campaigns, where its N2 5-methyl-1,2-oxazol-3-yl pharmacophore—a validated kinase hinge-binding motif—provides target-class coverage orthogonal to the N2-alkyl (KH-1) and N2-thiadiazole (AV-C) analogs [1]. The compound's zero HBD count and estimated logP of ~3.0–3.4 place it within favorable drug-like property space, supporting its inclusion in lead-like and fragment-like screening subsets where physicochemical quality metrics (LLE, ligand efficiency) are primary selection filters [2]. Its off-the-shelf availability from InterBioScreen at ≥95% purity enables rapid follow-up on primary screening hits without the 4–12-week delay associated with custom synthesis [3].

Scaffold-Hopping from KH-1 for Next-Generation Host-Targeted Anti-Infectives

The chromeno[2,3-c]pyrrole-3,9-dione scaffold has validated host-targeted anti-infective potential through KH-1 and KH-1-2, which achieve 8- to 10-fold reductions in intracellular Salmonella burden in macrophages [1]. CAS 874395-36-5 represents a scaffold-hopping opportunity: replacing the N2 3-hydroxypropyl group (HBD = 1) with a 5-methyl-1,2-oxazol-3-yl group (HBD = 0) eliminates the metabolically labile aliphatic alcohol while introducing a heteroaromatic ring that may engage distinct host targets. The lower estimated TPSA (~72 Ų vs. ~92 Ų for KH-1) predicts enhanced intracellular penetration, a critical parameter for accessing cytosolic pathogens. Medicinal chemistry teams can use CAS 874395-36-5 as a starting scaffold for systematic SAR exploration at the N2 and C1 positions, leveraging the modular multicomponent synthesis that enables rapid analog generation [2][3].

Chemoproteomic Probe Development for Target Deconvolution of the Chromeno-Pyrrole Phenotype

The structural simplicity of CAS 874395-36-5—an unsubstituted 1-phenyl ring and a compact N2 oxazole—makes it an ideal candidate for derivatization into affinity chromatography probes and photoaffinity labeling (PAL) reagents. Unlike KH-1 and AV-C, which bear bulky, functionalized N2 and C1 substituents that complicate linker attachment, CAS 874395-36-5 offers multiple synthetically accessible vectors for introducing alkyne, biotin, or diazirine handles without disrupting the core pharmacophore [1]. The 3,9-dione carbonyls further provide latent reactive sites for oxime or hydrazone bioconjugation. This probe-development utility is substantiated by the published X-ray crystallographic data on related pyrrole derivatives, which confirm that the chromeno-pyrrole core adopts a predictable conformation in the solid state and engages in defined intermolecular interactions that can guide rational linker placement [2].

Computational Virtual Screening and Pharmacophore Modeling Benchmarking

CAS 874395-36-5, as a member of the InterBioScreen diversity library (485,000+ synthetic compounds), is well-suited as a benchmarking ligand for computational docking and pharmacophore modeling studies [1]. Its well-defined molecular structure (C21H14N2O4, 2 rotatable bonds, limited conformational flexibility) minimizes docking pose uncertainty compared to analogs with longer alkyl chains (e.g., KH-1 with 6 rotatable bonds). The compound's calculated physicochemical parameters (MW 358.35, HBA 6, HBD 0, estimated TPSA ~72 Ų) position it as a representative of the 'lead-like' chemical space, making it a useful reference compound for validating virtual screening protocols and machine learning models aimed at predicting kinase or oxidoreductase ligandability [2]. The availability of single-crystal X-ray structures for related chromeno-pyrrole derivatives further supports its use in structure-based drug design (SBDD) validation exercises [3].

Quote Request

Request a Quote for 2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.